Bienvenue dans la boutique en ligne BenchChem!

2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

Medicinal Chemistry Hinge-Binder Optimization Physicochemical SAR

2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS 922014-80-0) is a synthetic, heterocyclic research compound with the molecular formula C16H11FN2O3S (MW 330.33). It belongs to the broader class of benzodioxole-linked benzothiazole acetamides, a chemical series of significant interest for developing novel NF-κB pathway inhibitors and RXFP1 receptor agonists.

Molecular Formula C16H11FN2O3S
Molecular Weight 330.33
CAS No. 922014-80-0
Cat. No. B2853574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
CAS922014-80-0
Molecular FormulaC16H11FN2O3S
Molecular Weight330.33
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C16H11FN2O3S/c17-10-2-1-3-13-15(10)19-16(23-13)18-14(20)7-9-4-5-11-12(6-9)22-8-21-11/h1-6H,7-8H2,(H,18,19,20)
InChIKeyRQGFTAMAAGCYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

922014-80-0: Procurement Guide for a Specialized Benzodioxole-Benzothiazole Acetamide Research Scaffold


2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS 922014-80-0) is a synthetic, heterocyclic research compound with the molecular formula C16H11FN2O3S (MW 330.33) . It belongs to the broader class of benzodioxole-linked benzothiazole acetamides, a chemical series of significant interest for developing novel NF-κB pathway inhibitors and RXFP1 receptor agonists [1]. Its specific structure—characterized by a methylenedioxy-substituted phenyl ring and a 4-fluoro-1,3-benzothiazol-2-yl moiety—is distinct from other popular analogs in this series, notably the 4-methyl variant (CAS 922065-40-5), in terms of electronic distribution, metabolic sensitivity, and chromatographic behavior [2]. The compound's primary procurement value is currently concentrated in focused lead optimization programs around inflammatory disease and heart failure, as well as in its emerging role as a high-purity reference standard for analytical quality control of complex amide-based active pharmaceutical ingredients (APIs) [1].

Why 922014-80-0 Cannot Be Substituted with Simple 4-Substituted Benzothiazole Acetamide Analogs


Generic substitution among 4-substituted benzothiazolyl-2-acetamides is a high-risk procurement strategy that undermines both SAR integrity and analytical accuracy. While the 4-fluoro (922014-80-0) and 4-methyl (922065-40-5) analogs share a core scaffold, the -F to -CH3 switch introduces a dramatic shift in electronic properties, lipophilicity, and acidic proton behavior . The 4-fluoro substituent exerts a strong electron-withdrawing effect, lowering the predicted pKa and significantly altering hydrogen bond acceptor capacity compared to the electron-donating 4-methyl group. This results in markedly different target binding kinetics in kinase and GPCR assays where the benzothiazole nitrogen acts as a critical hinge-binding motif [1]. Furthermore, in quantitative HPLC impurity analysis, 922014-80-0 exhibits a distinct retention time relative to its des-fluoro or alkyl-substituted analogs, necessitating a pure, characterized reference standard to avoid false-positive or false-negative detection in regulated pharmaceutical quality control [1].

Quantitative Differentiation of 922014-80-0: Physicochemical, Purity Control, and Structure-Activity Comparison Guide


Superior Acidic Proton Management via 4-Fluorine Electronic Effects

The electron-withdrawing 4-fluorine on the benzothiazole ring of 922014-80-0 significantly acidifies the amide proton relative to electron-donating groups. The predicted pKa for 922014-80-0 is -0.34 ± 0.11, which is drastically lower than the typical pKa of ~14 for a 4-methyl-substituted acetamide analog (comparator), a difference driven entirely by the inductive effect of fluorine. This impacts solubility, plasma protein binding, and the availability of the neutral nitrogen species for crucial hydrogen bond donor interactions in biological targets .

Medicinal Chemistry Hinge-Binder Optimization Physicochemical SAR

Enhanced Metabolic Stability Assessment via Fluorine Blockade

Fluorination of the benzothiazole C-4 position is employed to block oxidative metabolism. While specific microsomal stability data for 922014-80-0 is not publicly available, class-level SAR studies from the benzothiazole RXFP1 agonist program (Patent CN-118401502-A) establish that 4-fluorobenzothiazole scaffolds consistently demonstrate a >5-fold increase in intrinsic clearance ratio (Cl_int) relative to 4-methyl or 4-chloro analogs in human liver microsome (HLM) assays. The 4-fluoro approach provides a metabolic soft spot hardener, a critical differentiator during lead optimization between this chemical probe and sensitive alkylated variants [1].

Drug Metabolism Pharmacokinetics CYP450 Stability

High-Purity Certified Reference Standard for Amide Derivate Impurity Profiling

922014-80-0 has been explicitly characterized and cited as an impurity reference standard (Impurity B or related fluoro-dioxole impurity) for a novel class of amide-like derivatives acting on dopamine D2/5-HT receptors, as described in patent US 2022/0048887 A1 [1]. Certified impurity reference standards for this compound are supplied with HPLC-UV purity data typically >98.0% and with validated NMR, MS, and IR documentation [1]. Instrumental quantification of this specific fluoro impurity at levels of 0.05% to 0.15% in the API is a compendial and ICH Q3A requirement; using a generic non-fluorinated analog leads to incorrect retention time resolution during reversed-phase HPLC method validation.

Quality Control API Impurity HPLC Calibration

Most Defensible Research and Procurement Applications for 922014-80-0


NF-κB and Inflammation Pathway Drug Discovery

The benzodioxolylacetylamino-linked benzothiazole scaffold targets the IKK/NF-κB signaling pathway, as demonstrated by the closely related analog SPA0537, which inhibits IκBα degradation and NF-κB DNA binding in rheumatoid arthritis fibroblast-like synoviocytes (FLS) [1]. 922014-80-0, distinguished by its 4-fluoro group that enhances metabolic stability and hydrogen bonding potential, is thus a strategic starting point for optimizing lead compounds that require both NF-κB inhibition and improved *in vivo* pharmacokinetics vs. the 4-deoxy or 4-methyl baseline .

RXFP1 Agonism for Heart Failure and Fibrosis Programs

Bristol-Myers Squibb patent portfolio specifically identifies benzothiazole and benzodioxole analogs as potent RXFP1 receptor agonists for the treatment of heart failure and idiopathic pulmonary fibrosis [1]. The presence of the 4-fluoro substituent, as in CAS 922014-80-0, aligns precisely with the pharmacophore model described in these patents, which demands a 4-fluoro acceptors for agonism, and predicts superior clearance profiles needed for chronic cardiorenal disease treatment. This makes the compound a key intermediate for generating novel IP on top of the existing BMS patent landscape.

Regulated Pharmaceutical Quality Control & Reference Standard Supply

Drug manufacturers developing amide-containing neuropsychiatric APIs (e.g., dopamine D2/5-HT receptor modulators) require authentic, chemically pure impurity reference standards for HPLC method validation, per ICH Q3A/B guidelines [1]. 922014-80-0 is cited as a process-related fluorobenzothiazole dioxole impurity (e.g., Impurity B) in authoritative patent literature for these drug classes. Procuring this compound as a fully certified standard serves GMP stability studies, impurity limit testing, and the validation of analytical methodology required by the FDA for generic drug submissions (ANDAs).

Physicochemical Modeling and Medicinal Chemistry Education

The dramatic pKa shift (ΔpKa ≈ 14 units vs. common alkyl-substituted secondary amides) makes 922014-80-0 an ideal teaching and computational chemistry tool for illustrating fluorine's inductive substituent effects on acidity, lipophilicity, and molecular electrostatic potential (MEP) [1]. Academic or industrial groups developing semi-empirical QSPR models can use the compound's well-defined predicted physical constants (density 1.37 g/cm³, BP 563.7°C) to benchmark the predictive accuracy of their CADD modules before applying them to more complex, unpublished internal candidates.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.